molecular formula C17H27N3O5S B2499775 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 2034421-99-1

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2499775
CAS No.: 2034421-99-1
M. Wt: 385.48
InChI Key: BORUUEOMBOHIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method for synthesizing piperidine derivatives is through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods often involve optimizing these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide has various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties .

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-10-8-14(9-11-20)12-18-17(21)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORUUEOMBOHIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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